Cas no 1011405-01-8 (potassium 2-(1H-1,3-benzodiazol-1-yl)acetate)

potassium 2-(1H-1,3-benzodiazol-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- potassium 2-(1H-1,3-benzodiazol-1-yl)acetate
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Computed Properties
- Exact Mass: 214.014459g/mol
- Monoisotopic Mass: 214.014459g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 214.26g/mol
- Topological Polar Surface Area: 58Ų
potassium 2-(1H-1,3-benzodiazol-1-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17148-0.1g |
potassium 2-(1H-1,3-benzodiazol-1-yl)acetate |
1011405-01-8 | 95% | 0.1g |
$19.0 | 2023-09-20 | |
Enamine | EN300-17148-0.5g |
potassium 2-(1H-1,3-benzodiazol-1-yl)acetate |
1011405-01-8 | 95% | 0.5g |
$43.0 | 2023-09-20 | |
Enamine | EN300-17148-0.05g |
potassium 2-(1H-1,3-benzodiazol-1-yl)acetate |
1011405-01-8 | 95% | 0.05g |
$19.0 | 2023-09-20 | |
Enamine | EN300-17148-1.0g |
potassium 2-(1H-1,3-benzodiazol-1-yl)acetate |
1011405-01-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
1PlusChem | 1P01EI8Z-10g |
potassium 2-(1H-1,3-benzodiazol-1-yl)acetate |
1011405-01-8 | 95% | 10g |
$400.00 | 2023-12-27 | |
Enamine | EN300-17148-10g |
potassium 2-(1H-1,3-benzodiazol-1-yl)acetate |
1011405-01-8 | 95% | 10g |
$283.0 | 2023-09-20 | |
Aaron | AR01EIHB-1g |
potassium 2-(1H-1,3-benzodiazol-1-yl)acetate |
1011405-01-8 | 95% | 1g |
$101.00 | 2025-02-10 | |
1PlusChem | 1P01EI8Z-100mg |
potassium 2-(1H-1,3-benzodiazol-1-yl)acetate |
1011405-01-8 | 95% | 100mg |
$83.00 | 2023-12-27 | |
1PlusChem | 1P01EI8Z-1g |
potassium 2-(1H-1,3-benzodiazol-1-yl)acetate |
1011405-01-8 | 95% | 1g |
$126.00 | 2023-12-27 | |
1PlusChem | 1P01EI8Z-500mg |
potassium 2-(1H-1,3-benzodiazol-1-yl)acetate |
1011405-01-8 | 95% | 500mg |
$112.00 | 2023-12-27 |
potassium 2-(1H-1,3-benzodiazol-1-yl)acetate Related Literature
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
Additional information on potassium 2-(1H-1,3-benzodiazol-1-yl)acetate
Exploring Potassium 2-(1H-1,3-Benzodiazol-1-yl)Acetate (CAS 1011405-01-8): Properties, Applications, and Innovations
In the realm of organic chemistry and pharmaceutical research, potassium 2-(1H-1,3-benzodiazol-1-yl)acetate (CAS 1011405-01-8) has emerged as a compound of significant interest. This potassium salt derivative of a benzodiazole-based acetic acid exhibits unique structural and functional characteristics, making it a valuable intermediate in synthetic chemistry and drug development. Its molecular formula, C9H6KN2O2, highlights its hybrid nature, combining a benzodiazole moiety with an acetate group, stabilized by a potassium ion.
The compound's benzodiazole core is a well-known pharmacophore, often associated with biological activity, including antimicrobial and anti-inflammatory properties. Researchers are particularly intrigued by its potential as a building block for bioactive molecules, especially in the design of small-molecule inhibitors and enzyme modulators. Recent studies have explored its role in catalysis and material science, where its ionic nature and solubility profile offer advantages in aqueous-phase reactions.
From an industrial perspective, potassium 2-(1H-1,3-benzodiazol-1-yl)acetate is gaining traction due to its eco-friendly synthesis routes. With growing emphasis on green chemistry, manufacturers are optimizing processes to minimize waste and energy consumption. This aligns with global trends like sustainable pharmaceutical production and circular economy initiatives, which dominate current scientific discourse and patent filings.
Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are routinely employed to characterize this compound. Its stability under various pH conditions and compatibility with biocompatible solvents make it suitable for formulation development. Notably, its low toxicity profile (as per preliminary assays) has spurred investigations into its use in cosmetic additives and nutraceuticals—a hot topic in consumer health forums.
In the context of AI-driven drug discovery, potassium 2-(1H-1,3-benzodiazol-1-yl)acetate is frequently cited in cheminformatics databases. Computational models leverage its structural data to predict novel drug-receptor interactions, addressing frequent search queries like "benzodiazole derivatives in precision medicine" or "potassium salts in drug delivery." Such applications resonate with the personalized healthcare movement.
Looking ahead, innovations in crystal engineering may unlock further utilities for this compound, particularly in multicomponent crystalline materials. Its ability to form hydrogen-bonded networks could inspire advancements in organic electronics or sensor technologies—areas garnering attention in academic research and industry whitepapers.
To summarize, potassium 2-(1H-1,3-benzodiazol-1-yl)acetate (CAS 1011405-01-8) exemplifies the intersection of fundamental chemistry and applied science. Its versatility underscores why it remains a high-demand chemical in both R&D pipelines and industrial workflows, while its study addresses contemporary themes like sustainability and digital transformation in chemistry.
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